2-Acetamidoethyl disulfide

Description

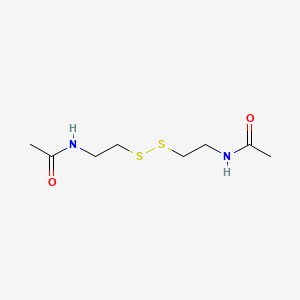

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(2-acetamidoethyldisulfanyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S2/c1-7(11)9-3-5-13-14-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBCSYBEMXURBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSSCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213245 | |

| Record name | Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-44-8 | |

| Record name | N,N′-(Dithiodi-2,1-ethanediyl)bis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N,N-dithiodiethylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidoethyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(dithiodiethylene)bisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Acetamidoethyl Disulfide

Precursor Compounds and Reaction Conditions

The synthesis of this compound, also known as N,N'-diacetyl-L-cystine (DiNAC), typically involves the oxidation of its corresponding thiol precursor, N-acetyl-L-cysteine (NAC). nih.govinsights.bio This oxidation can occur readily, even through exposure to air when NAC is in solution. insights.bioinsights.bio

A common laboratory-scale synthesis involves the treatment of S-(2-acetamidoethyl) 2-(acetamido)ethanethiosulfonate with potassium sulfide (B99878) in methanol (B129727) to yield bis(2-acetamidoethyl) trisulfide. thieme-connect.de Another approach involves the reaction of an aminoalkylthiosulfuric acid salt with an epoxide or the reaction of a substituted-alkylaminoalkyl disulfide with a bisulfite salt. google.com

A patented process describes the synthesis of N,N'-diacetyl-L-cystine starting from di-tert-butyl-L-cystine dihydrochloride. google.com This multi-step process involves:

Acetylation: The precursor, di-tert-butyl-L-cystine dihydrochloride, is acetylated in an aqueous medium using acetic anhydride (B1165640) in the presence of sodium bicarbonate. google.com This step forms the intermediate N,N'-diacetyl-di-tert-butyl-L-cystine. google.com

Deprotection: The tert-butyl groups are subsequently removed using formic acid, which acts as both a reagent and a solvent, under heated conditions (80 °C). google.com

Another patented method details the production of the disodium (B8443419) salt of N,N'-diacetyl-L-cystine from cystine and acetyl chloride in methanol with sodium hydroxide (B78521). google.com The process involves dissolving cystine in methanolic sodium hydroxide, followed by the portion-wise addition of acetyl chloride while maintaining a low temperature. google.com

The following table summarizes the precursor compounds and reaction conditions for the synthesis of this compound and its derivatives.

| Final Product | Precursor(s) | Reagents | Solvent | Conditions |

|---|---|---|---|---|

| N,N'-diacetyl-L-cystine (DiNAC) | N-acetyl-L-cysteine (NAC) | Air (oxidation) | Solution | Exposure to air |

| Bis(2-acetamidoethyl) trisulfide | S-(2-acetamidoethyl) 2-(acetamido)ethanethiosulfonate | Potassium sulfide | Methanol | Not specified |

| N,N'-diacetyl-L-cystine | Di-tert-butyl-L-cystine dihydrochloride | Acetic anhydride, Sodium bicarbonate, Formic acid | Water, Formic acid | Acetylation at room temperature, Deprotection at 80 °C |

| N,N'-diacetyl-L-cystine disodium salt | L-Cystine | Sodium hydroxide, Acetyl chloride | Methanol | Low temperature (3-10 °C), followed by warming to room temperature |

Yields and Synthetic Efficiency

The synthetic efficiency of producing this compound and its derivatives varies depending on the chosen pathway. For the process starting from di-tert-butyl-L-cystine dihydrochloride, a 90% yield of 2-acetamidoethyl 2-arenesulfonate has been reported. acs.org In the synthesis of N,N'-diacetyl-L-cystine disodium salt from cystine and acetyl chloride, a yield of 90% for the final white solid product is claimed after filtration and evaporation steps. google.com A gram-scale synthesis of 1,2-di-p-tolyldisulfane, a related disulfide, under optimized conditions resulted in a 76% yield. beilstein-journals.org

The following table provides a summary of reported yields for the synthesis of this compound and related compounds.

| Product | Synthetic Method | Reported Yield |

|---|---|---|

| 2-Acetamidoethyl 2-arenesulfonate | From di-tert-butyl-L-cystine dihydrochloride | 90% acs.org |

| N,N'-diacetyl-L-cystine disodium salt | From L-Cystine and Acetyl chloride | 90% google.com |

| 1,2-di-p-tolyldisulfane | From sodium arylsulfinate | 76% beilstein-journals.org |

Formation as a Byproduct or Unexpected Product in Related Reactions

The formation of disulfides, including this compound, can occur as a side reaction in various chemical processes. For instance, in the synthesis of S-(2-acetamidoethyl) thiosulfonates, the formation of the disulfide was not observed when using sulfonyl iodides, in contrast to reactions with sulfonyl chlorides where it can be a byproduct. uantwerpen.be In some cases, N,N'-diacetyl-L-cystine is formed by the aerial oxidation of N-acetyl-DL-cysteine. ucl.ac.uk Furthermore, in the metabolism of N-acetylcysteine in vivo, it can form various disulfides and conjugates, including N,N'-diacetyl cysteine. nih.gov

Chemical Reactivity and Disulfide Bond Dynamics

Disulfide Bond Formation Mechanisms

The formation of a disulfide bond is fundamentally an oxidation reaction where two thiol groups are coupled. libretexts.orgcreative-proteomics.com In biological systems and in many synthetic routes, this proceeds through a series of thiol-disulfide exchange reactions. nih.govwikipedia.orguwaterloo.ca These reactions are catalyzed by enzymes in vivo, such as protein disulfide isomerase (PDI). creative-proteomics.comnih.gov

The general mechanism involves a nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond. mdpi.comnih.gov This results in the formation of a new disulfide bond and the release of a new thiolate. wikipedia.org The formation of disulfide bonds can also be initiated by the one-electron oxidation of a thiol to a thiyl radical; the recombination of two thiyl radicals then forms the disulfide. nih.gov

In a cellular context, such as the endoplasmic reticulum, disulfide bond formation is a crucial step in protein folding and is mediated by enzymes like PDI. nih.govnih.gov These enzymes facilitate the transfer of oxidizing equivalents to nascent polypeptides. nih.gov The process can involve oxidation, reduction, and isomerization reactions, which may occur in one or two steps to ensure the correct pairing of cysteine residues. creative-proteomics.com

Disulfide Bond Cleavage Mechanisms (e.g., SN2, Alpha-Elimination)

The cleavage of disulfide bonds is a reduction process that can occur through several mechanisms.

SN2 (Bimolecular Nucleophilic Substitution): This is a common pathway for disulfide bond cleavage. ub.edunih.gov It involves the nucleophilic attack of a species, such as a thiolate anion or a phosphine, on one of the sulfur atoms of the disulfide bond. nih.govacs.orgresearchgate.net This reaction proceeds through a transition state where the attacking nucleophile, the two sulfur atoms of the disulfide, and the leaving group are ideally aligned at an angle of approximately 180°. researchgate.netnih.gov In protic solvents, the departing thiolate anion is stabilized by hydrogen bonding, facilitating the reaction. nih.govacs.org Reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used in laboratories to cleave disulfide bonds via this mechanism. wikipedia.orgnih.gov

Alpha-Elimination: This mechanism involves the removal of a proton from the α-carbon (the carbon atom adjacent to the sulfur) by a base, such as a hydroxide ion, followed by the cleavage of the S-S bond. ub.edu Under certain conditions, particularly with mechanochemical activation, the order of these steps can be reversed, with S-S bond scission occurring before deprotonation. ub.edu

Beta-Elimination: In this pathway, a base abstracts a proton from the β-carbon of the disulfide bridge, which can also lead to the cleavage of the disulfide bond. ub.edunih.gov Studies on oxidized glutathione (B108866) have shown that at high pH, β-elimination occurs, leading to the formation of persulfide groups. nih.govresearchgate.net

Radical-Initiated Cleavage: Disulfide bonds can also be cleaved by radical species. nih.gov For example, an acetyl radical can directly attack a sulfur atom, leading to the concomitant cleavage of the S-S bond in a process known as SH2. nih.gov

Redox Chemistry and Interconversion Pathways

The disulfide bond is the defining structural feature of this compound, and its redox chemistry is central to its function and transformations. The interconversion between the oxidized disulfide form and its reduced dithiol counterpart, N-acetylcysteamine, represents a fundamental redox pathway. libretexts.orglibretexts.org This process is a reversible reaction where the disulfide is reduced to two thiol molecules, and conversely, the thiols are oxidized to form the disulfide.

In this equilibrium, this compound represents the oxidized state, characterized by the sulfur-sulfur bond. The reduced state consists of two molecules of N-acetylcysteamine, each containing a free thiol (-SH) group. libretexts.orglibretexts.org During oxidation, each sulfur atom loses a bond to a hydrogen atom and forms a new bond with the other sulfur atom. libretexts.orglibretexts.org

This interconversion is not spontaneous but is mediated by various reducing or oxidizing agents and can be influenced by environmental factors. In biological contexts, the redox state of disulfide bonds is often maintained by cellular machinery. The intracellular environment is highly reducing due to a high concentration of reduced glutathione (GSH), which can readily reduce accessible disulfide bonds to their free thiol forms in a process known as disulfide exchange. libretexts.orglibretexts.orgnih.gov An enzyme, glutathione reductase, in turn, reduces the oxidized glutathione (GSSG) back to its active GSH form. libretexts.orglibretexts.org

In laboratory settings, other reducing agents are commonly employed to cleave the disulfide bond of compounds like this compound. These include dithiothreitol (DTT) and β-mercaptoethanol (BME). libretexts.orglibretexts.org DTT is particularly efficient as it is a dithiol that forms a stable intramolecular disulfide ring upon oxidation. libretexts.orglibretexts.org The mechanism of disulfide exchange involves a sequence of nucleophilic substitution (SN2-like) reactions where a thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. libretexts.orglibretexts.org

The table below summarizes the key components and conditions involved in the redox interconversion of this compound.

| Process | Reactant(s) | Product(s) | Typical Reagents/Conditions | Mechanism |

| Reduction | This compound | 2 x N-acetylcysteamine | Dithiothreitol (DTT), β-mercaptoethanol (BME), Reduced Glutathione (GSH) | Thiol-disulfide exchange |

| Oxidation | 2 x N-acetylcysteamine | This compound | Oxidizing agents (e.g., O₂, H₂O₂), often requires a catalyst or specific pH conditions. | Oxidative coupling of thiols |

Reactivity under Specific Chemical Environments (e.g., Trisulfide Formation)

The reactivity of the disulfide bond in this compound is significantly influenced by its chemical environment, including solvent, pH, and the presence of other reactive species. nih.gov This can lead to transformations beyond simple redox cleavage, such as the formation of higher-order polysulfides like trisulfides.

A notable reaction is the conversion of a related precursor into bis(2-acetamidoethyl) trisulfide. Research has demonstrated a high-yield synthesis of this trisulfide from S-(2-acetamidoethyl) 2-(acetamido)ethanethiosulfonate. thieme-connect.de Thiosulfonates (R-SO₂-S-R') are known sulfanylating agents where the S-S bond is polarized and susceptible to cleavage. thieme-connect.de

In this specific synthesis, the thiosulfonate is treated with potassium sulfide (K₂S) in methanol. The sulfide ion acts as a nucleophile, attacking the thiosulfonate to yield the symmetrical trisulfide, bis(2-acetamidoethyl) trisulfide, in an 82% yield. thieme-connect.de This method provides an efficient pathway to this specific higher-order sulfide.

While direct conversion from the disulfide is also possible, it may proceed through different mechanisms. For instance, thermal decomposition studies involving reflux with thiuram disulfide in ethanol (B145695) have shown that this compound can form trisulfide mixtures. The reactivity of disulfide bonds is also known to be affected by mechanical forces, which can alter their redox potential by destabilizing the molecule and enhancing its electron affinity. nih.gov The local environment, including factors that can stabilize charge development at the sulfur reaction center, can dramatically alter reaction rates. nih.gov

The table below details a specific, high-yield synthetic route to the trisulfide analogue of this compound.

| Reaction | Reactant | Reagents & Conditions | Product | Yield |

| Trisulfide Synthesis | S-(2-acetamidoethyl) 2-(acetamido)ethanethiosulfonate | Potassium sulfide (K₂S), Methanol | Bis(2-acetamidoethyl) trisulfide | 82% thieme-connect.de |

Biochemical Reactivity and Biological Roles

Fundamental Roles of Disulfide Bonds in Biological Systems

Disulfide bonds (R-S-S-R') are covalent linkages formed by the oxidation of two thiol groups (-SH), most notably from cysteine residues within proteins. While simple molecules like 2-Acetamidoethyl disulfide represent the basic structure, the roles of this functional group in biology are complex and vital.

Contributions to Protein Structure, Folding, and Stability

Disulfide bonds are critical for the structural integrity of many proteins, particularly those that are secreted or located on the cell surface where they face a more oxidizing environment. wikipedia.org These bonds act as covalent cross-links that stabilize the protein's three-dimensional, or tertiary, structure. creative-proteomics.commetwarebio.com

The key contributions include:

Stabilization: By covalently linking different parts of a polypeptide chain or different chains in a multi-subunit protein, disulfide bridges provide significant stability to the folded conformation. creative-proteomics.commetwarebio.com They create rigid connections that help maintain the protein's specific shape, which is essential for its function. creative-proteomics.com

Folding Pathway Modulation: Disulfide bonds play a significant role in guiding the protein folding process. researchgate.net By reducing the conformational entropy of the unfolded state, they bias the protein towards its native, folded topology. wikipedia.orgresearchgate.net

Structural Maintenance: They help proteins resist denaturation from changes in temperature or pH. metwarebio.com The formation of disulfide bonds can also prevent protein aggregation by stabilizing the correct structure and preventing the dissociation of subunits. researchgate.net

The process of forming these crucial bonds during protein synthesis is known as oxidative folding. wikipedia.org

Involvement in Cellular Redox Homeostasis and Signaling

Beyond their structural role, disulfide bonds are central players in cellular redox homeostasis and signaling. rsc.orgnih.gov The reversible formation and breakage of specific disulfide bonds can act as a molecular "switch," altering a protein's function in response to changes in the cellular redox environment. nih.govnih.gov

Redox Sensing: Certain proteins contain "redox-active" or "functional" disulfide bonds that are sensitive to the local balance of oxidizing and reducing agents. nih.gov Their status—oxidized (as a disulfide) or reduced (as two thiols)—can regulate protein activity, localization, and interactions with other molecules. nih.gov

Signal Transduction: Thiol-disulfide exchange reactions are fundamental to redox signaling pathways. nih.gov Reactive oxygen species (ROS) like hydrogen peroxide can lead to the formation of disulfide bonds, which can inactivate or activate specific proteins, such as transcription factors or enzymes, thereby transmitting a signal. rsc.org

Glutathionylation: A common form of redox regulation involves the formation of a mixed disulfide between a protein cysteine and the small-molecule thiol, glutathione (B108866). nih.govlibretexts.org This process, known as S-glutathionylation, can protect the cysteine from irreversible oxidation and modulate protein function. rsc.orgnih.gov

Enzymatic Regulation of Disulfide Bond Formation and Reduction (e.g., Oxidoreductases)

The formation, breakage (reduction), and rearrangement (isomerization) of disulfide bonds in vivo are not spontaneous processes but are tightly controlled by a class of enzymes called oxidoreductases. acs.orgcreative-proteomics.comnih.gov These enzymes ensure that the correct disulfide bonds are formed efficiently and that incorrect pairings are resolved. rsc.org

The primary enzymatic systems involved are:

| Enzyme Family | Primary Location | Key Function(s) | Mechanism of Action |

| Protein Disulfide Isomerases (PDIs) | Endoplasmic Reticulum (Eukaryotes) | Catalyze the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins. nih.govcreative-proteomics.comrsc.org | Utilizes a Cys-X-X-Cys active site motif to perform thiol-disulfide exchange reactions with substrate proteins. researchgate.netresearchgate.net |

| Dsb (Disulfide bond formation) proteins | Periplasm (Bacteria) | A system of proteins (e.g., DsbA, DsbB, DsbC) that introduce and isomerize disulfide bonds. nih.govnih.gov | DsbA introduces disulfide bonds and is re-oxidized by DsbB; DsbC isomerizes incorrect bonds. nih.gov |

| Thioredoxin (Trx) System | Cytosol, Mitochondria | Primarily reduces disulfide bonds, maintaining a reducing intracellular environment. rsc.orgcreative-proteomics.com | Thioredoxin is reduced by Thioredoxin Reductase (TrxR) using electrons from NADPH. creative-proteomics.com |

| Glutaredoxin (Grx) System | Cytosol, Mitochondria | Reduces disulfide bonds, especially mixed disulfides with glutathione (deglutathionylation). rsc.org | Uses glutathione (GSH) as a reductant. The resulting oxidized glutathione (GSSG) is recycled by glutathione reductase. rsc.orglibretexts.org |

These enzyme systems work in concert to maintain the proper disulfide bond status of proteins across different cellular compartments, each with a distinct redox environment. acs.org

Functional Classification of Disulfide Bonds by Redox Potential

The tendency of a disulfide bond to be reduced is quantified by its standard redox potential (E°'). This value is a key determinant of the bond's biological function. nih.gov Disulfide bonds can be broadly classified based on this property. nih.govfrontiersin.org

| Classification | Typical Redox Potential Range | Characteristics | Primary Role |

| Structural | Low (e.g., < -350 mV) | Very stable and resistant to reduction. nih.govnih.gov | To maintain the permanent three-dimensional structure of a protein, especially in oxidizing extracellular environments. nih.govfrontiersin.org |

| Functional (Allosteric) | High (e.g., -180 mV to -300 mV) | Less stable and susceptible to reduction by cellular oxidoreductases. nih.govnih.govfrontiersin.org | Act as redox switches; their cleavage or formation induces a conformational change that regulates the protein's function (e.g., enzyme activity, ligand binding). ashpublications.orgroyalsocietypublishing.org |

| Functional (Catalytic) | High (e.g., +/-RHhook configuration) | Located in the active sites of oxidoreductase enzymes (like PDI and Thioredoxin) and are designed to undergo continuous cycles of reduction and oxidation. nih.govroyalsocietypublishing.org | To directly participate in the catalysis of thiol-disulfide exchange reactions with substrate proteins. royalsocietypublishing.orgresearchgate.net |

The redox potentials for protein disulfides can range from as high as -95 mV to as low as -470 mV, reflecting their diverse roles. nih.gov Bonds with higher (less negative) redox potentials are more easily reduced and are thus suited for dynamic, regulatory functions. nih.gov

Specific Biochemical Interactions and Mechanistic Probing

While the principles above apply broadly, the specific reactivity of any disulfide-containing compound, including this compound, is governed by its chemical environment and interactions with biological molecules.

Thiol-Disulfide Exchange Reactions with Biological Thiols and Cysteine Residues

The most fundamental reaction of a disulfide bond in a biological context is thiol-disulfide exchange. wikipedia.orglibretexts.org This is a nucleophilic substitution (SN2-type) reaction where a deprotonated thiol (a thiolate anion, RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). libretexts.orgresearchgate.netashpublications.org This breaks the original disulfide bond and forms a new one, releasing the other half of the original disulfide as a new thiolate. wikipedia.org

Reaction: R-S⁻ + R'-S-S-R' ⇌ R-S-S-R' + R'-S⁻

This reaction is the chemical basis for the function of oxidoreductase enzymes and for the role of disulfide bonds in redox signaling. nih.govnih.gov The rate and equilibrium of the exchange are influenced by the pKa of the attacking thiol and the redox potential of the disulfide bond. nih.gov

Compounds like this compound and its derivatives are used as research tools to study these precise reactions. For instance, a closely related compound, 2-(acetamido)ethyl 2'-pyridyl disulfide , has been synthesized and used as a reactivity probe to investigate the catalytic mechanism of cysteine proteinases like papain. nih.govnih.gov By measuring the rate of reaction between the enzyme's active site cysteine thiol and the disulfide probe, researchers can deduce information about:

Enzyme Specificity: How structural variations in the probe affect the rate of reaction, revealing the enzyme's substrate preferences. nih.gov

Catalytic Mechanism: How binding interactions at sites away from the active center can influence the reactivity of the catalytic thiol, a phenomenon known as binding-site-catalytic-site signaling. nih.gov

Transition State Geometry: Evaluating how different binding interactions change the geometry of the reaction's transition state. nih.gov

These studies, using simple disulfide molecules, provide detailed insights into the complex biochemical interactions that govern protein function. nih.govnih.gov

Specificity and Selectivity in Cysteine Modification

The modification of cysteine residues in proteins is a critical aspect of their function and regulation. frontiersin.org Disulfide compounds, such as this compound, are known to react with free thiol groups of cysteine residues through thiol-disulfide exchange reactions. wikipedia.org The specificity and selectivity of this modification are influenced by several factors, including the accessibility of the cysteine residue within the protein's three-dimensional structure and the local microenvironment. nih.gov

The reactivity of disulfide bonds is a key element in the structural integrity and functionality of many proteins. frontiersin.org In the context of protein modification, the disulfide bond in this compound can be cleaved, allowing one of its sulfur atoms to form a new disulfide bond with the sulfur atom of a cysteine residue. This process is often reversible and plays a role in various cellular signaling pathways. nih.gov The acetamido group in this compound can influence its binding affinity and reactivity towards specific cysteine residues, potentially conferring a degree of selectivity.

Recent advancements have focused on developing reagents that can be fine-tuned to selectively target either free cysteine thiols or disulfide bonds. rsc.org This highlights the nuanced nature of cysteine modification, where subtle changes in the reagent's structure can dictate its reactivity profile. rsc.org The ability to selectively modify cysteine residues is crucial for developing targeted therapeutics and biochemical probes. nih.gov

Interactions with Cysteine Proteinases (e.g., Papain, Actinidin)

This compound has been utilized as a reactivity probe to study the active sites of cysteine proteinases like papain and actinidin. researchgate.netnih.gov These enzymes are characterized by a catalytic dyad composed of a cysteine and a histidine residue in their active site. researchgate.net The interaction of this compound with these enzymes involves the formation of a mixed disulfide with the active site cysteine.

Studies have shown that the reactivity of papain towards this compound is pH-dependent, exhibiting a distinct rate maximum around pH 4. researchgate.net This pH profile provides insights into the ionization states of the catalytic residues, Cys-25 and His-159, which are crucial for the enzyme's catalytic activity. researchgate.net The interaction is not solely based on the chemical reactivity of the thiol group but is also influenced by binding interactions within the enzyme's active site. nih.gov

In the case of actinidin, comparisons with papain have revealed differences in the active site environment. nih.gov While both are cysteine proteinases, the disposition of the active-site imidazole (B134444) group and its interaction with hydrophobic binding areas differ between the two enzymes. nih.gov Such comparative studies using probes like this compound help to elucidate the subtle structural and functional distinctions between related enzymes. The kinetics of interaction between the inhibitor cystatin C and both papain and actinidin have also been studied, revealing similar second-order association rate constants, suggesting a diffusion-controlled process. nih.gov

Kinetic and Mechanistic Studies of Enzyme-Compound Interactions

Kinetic studies are fundamental to understanding the mechanism of enzyme-catalyzed reactions and their inhibition. wikipedia.org The reaction between this compound and cysteine proteinases follows the principles of thiol-disulfide exchange, which is generally a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The rate of this reaction is dependent on the concentrations of both the enzyme and the disulfide compound. nih.gov

The pH-dependence of the second-order rate constant (k) for the reaction of papain with this compound has been extensively studied. researchgate.net These studies have revealed complex kinetic behavior, including a rate maximum at acidic pH and an increase in the rate at high pH. researchgate.net This behavior is attributed to the ionization of the catalytic dyad and other residues within the enzyme that modulate the reactivity of the active site. researchgate.net The general mechanism for enzyme kinetics involves the formation of an enzyme-substrate complex, which then proceeds through a transition state to form the product. wikipedia.org

Mechanistic studies aim to delineate the individual steps of the reaction pathway. For cysteine proteinases, the catalytic mechanism involves the nucleophilic attack of the cysteine thiolate on the substrate, forming a thioacyl-enzyme intermediate. bibliotekanauki.pl In the case of disulfide probes like this compound, the reaction leads to a mixed disulfide between the enzyme and the leaving group of the probe. The study of such interactions provides a detailed picture of the enzyme's catalytic machinery. mdpi.com

Elucidation of Binding Contributions and Catalytic Mechanisms

For papain, studies have shown that interactions within the S1 and S2 subsites of the enzyme can significantly influence the transition-state geometry and, consequently, the reaction rate. nih.gov For instance, the presence of a hydrophobic group that can occupy the S2 subsite can lead to a "signaling" effect to the catalytic site, promoting a more favorable transition state. nih.gov The binding of this compound, which has a relatively simple side chain, provides a baseline for assessing the contributions of more complex substrate-like probes. nih.gov

The elucidation of the catalytic mechanism also involves understanding how the enzyme stabilizes the transition state of the reaction. nih.gov In cysteine proteinases, the formation of an ion pair between the Cys-25 thiolate and the His-159 imidazolium (B1220033) ion is a key feature. researchgate.net The interaction of this compound with the enzyme perturbs this system, and the kinetic consequences of this perturbation provide valuable information about the catalytic mechanism. researchgate.net

Broader Biological Relevance and Investigational Aspects

Role as a Biochemical Probe in Redox Biology Studies

Redox biology is a field that investigates the roles of reduction-oxidation (redox) reactions in cellular processes. uni-muenchen.de Thiol-disulfide exchange is a fundamental reaction in this context, and disulfide-containing compounds are valuable tools for studying these processes. nih.gov this compound can serve as a biochemical probe to investigate the redox state of biological systems and the activity of enzymes involved in redox regulation, such as thioredoxins and glutaredoxins. uni-muenchen.denih.gov

The development of selective chemical tools is crucial for understanding the complex and interconnected networks of redox reactions in cells. uni-muenchen.de Probes are designed to react with specific redox players to monitor their activity and dynamics. nih.gov While this compound itself is a relatively simple molecule, it represents a class of compounds that can be modified to create more sophisticated probes with tailored properties, such as fluorescence or specific targeting capabilities. nih.gov

The study of redox processes is essential for understanding various physiological and pathological conditions, as dysregulation of redox homeostasis is implicated in numerous diseases. nih.gov The use of redox-sensitive probes allows researchers to investigate the intricate mechanisms of redox signaling and control. paris-saclay.fr These probes can help to elucidate the roles of specific cysteine residues in protein function and how their modification by redox-active species can alter cellular behavior. frontiersin.org

Research Applications in Chemical Biology

Protein and Peptide Modification Strategies

The modification of proteins and peptides is a cornerstone of chemical biology, enabling researchers to probe their functions and interactions. ontosight.ai 2-Acetamidoethyl disulfide and similar disulfide-containing compounds are instrumental in these modification strategies.

Cysteine residues, with their reactive sulfhydryl groups, are prime targets for specific protein modification. thermofisher.com Disulfide compounds can react with these sulfhydryl groups through disulfide exchange, forming a new disulfide bond and effectively labeling or conjugating the protein at a specific site. This technique is more selective than targeting more abundant functional groups like primary amines, offering greater precision in modification. thermofisher.com

The process often involves the initial reduction of a native disulfide bond within a protein to generate free sulfhydryl groups. thermofisher.comnih.gov These newly available thiols can then react with a disulfide-containing reagent like this compound. This "disulfide rebridging" strategy allows for the introduction of new functionalities while often preserving the protein's native structure. nih.gov The selection of a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is crucial to selectively cleave accessible disulfide bonds without denaturing the protein. nih.govnih.gov

| Technique | Description | Key Reagents |

| Cysteine-Directed Labeling | Site-specific modification of proteins at cysteine residues. | Disulfide-containing compounds, Maleimides, Haloacetyls |

| Disulfide Rebridging | Reduction of a native disulfide bond followed by reaction with a bifunctional reagent to form a new bridge. | TCEP (reducing agent), bifunctional crosslinkers |

A significant application of cysteine-directed modification is the attachment of affinity and fluorescent tags to proteins. These tags serve as powerful tools for detecting, purifying, and visualizing proteins in complex biological mixtures. nih.gov For instance, a fluorescent dye can be linked to a disulfide-containing molecule, which is then conjugated to a protein of interest via a cysteine residue. nih.govacs.org

This approach allows for the study of protein localization and dynamics within cells using techniques like Förster Resonance Energy Transfer (FRET) and super-resolution microscopy. nih.gov Similarly, attaching an affinity tag, such as biotin, facilitates the isolation of the protein and its interacting partners for further analysis. nih.gov The use of cleavable linkers, often containing a disulfide bond, allows for the subsequent release of the tagged protein from the affinity matrix under mild reducing conditions. nih.gov

The synthesis of complex peptides, especially those containing multiple disulfide bridges, often requires a "directed" disulfide formation strategy to ensure the correct pairing of cysteine residues. bachem.comnih.gov This involves the use of orthogonal protecting groups for different cysteine pairs, which are selectively removed and oxidized to form the desired disulfide bonds in a stepwise manner. univie.ac.atcsic.es While this compound itself is a symmetrical disulfide, the principles of disulfide chemistry it embodies are central to these more complex synthetic routes.

Bioconjugation, the process of linking two biomolecules, also heavily relies on the chemistry of disulfide exchange. nih.gov For example, an antibody fragment can be selectively reduced to expose cysteine residues, which can then be conjugated to a drug or a fluorescent probe containing a reactive disulfide. nih.gov This strategy is widely used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. csic.es

Probing Macromolecular Interactions

Understanding how proteins interact with each other is fundamental to deciphering cellular signaling pathways and a variety of biological processes. thermofisher.com Chemical cross-linking has emerged as a powerful technique to study these protein-protein interactions. nih.gov

Disulfide-containing cross-linkers can be used to covalently trap interacting proteins. nih.gov If two proteins are in close proximity, a bifunctional cross-linker with two reactive groups can form a covalent bridge between them. By analyzing the cross-linked products, researchers can identify interacting partners and map the interfaces of protein complexes. thermofisher.com

The length of the cross-linker's spacer arm can provide information about the distance between the interacting residues. korambiotech.com Furthermore, the use of cleavable cross-linkers, including those with disulfide bonds, allows for the separation of the cross-linked proteins for individual identification by techniques like mass spectrometry. nih.gov Genetically encoding non-canonical amino acids with photoactivatable cross-linking groups is another advanced strategy that provides temporal and spatial control over the cross-linking reaction. nih.gov

Applications in Organic Synthesis as a Building Block

Beyond its role in modifying biomolecules, this compound and related sulfur-containing compounds serve as valuable building blocks in organic synthesis. researchgate.netsigmaaldrich.com The reactivity of the disulfide bond and the presence of other functional groups allow for its incorporation into a variety of more complex molecular architectures.

For example, carbon disulfide (CS₂) is a fundamental building block in the synthesis of numerous organosulfur compounds. wikipedia.org The principles of its reactivity, such as its reaction with amines to form dithiocarbamates, are analogous to the types of transformations that can be envisioned for more elaborate disulfide-containing molecules. wikipedia.org The use of heterocyclic building blocks is also a major focus in modern organic synthesis, and sulfur-containing heterocycles are prevalent in many pharmacologically active compounds. sigmaaldrich.com Research in this area often focuses on developing novel methods to construct complex polycyclic scaffolds, sometimes employing cascade reactions that form multiple bonds in a single step. ugent.be

Advanced Methodologies for Study and Analysis

Advanced Analytical Methodologies for Characterization and Detection

A variety of advanced analytical techniques are indispensable for the qualitative and quantitative analysis of 2-Acetamidoethyl disulfide. These methods allow for its detection and characterization, even in complex matrices.

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a cornerstone for analyzing non-volatile and thermally sensitive compounds like disulfides. Reversed-phase HPLC is a convenient and accurate method for assaying related compounds, utilizing mobile phases tailored to achieve optimal separation. nih.gov For instance, a mobile phase consisting of an aqueous component with modifiers like trifluoroacetic acid (TFA) and an organic solvent like acetonitrile (B52724) allows for isocratic elution, simplifying the analytical process. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and specificity, making them invaluable for identifying disulfide-containing molecules and their metabolites in biological samples. nih.govnih.gov These methods can differentiate between reduced and non-reduced forms of disulfide compounds, a critical aspect in studying their redox behavior. nih.gov A 2 Dalton mass shift upon reduction of a disulfide bond provides a clear signature for identifying disulfide-containing species in a complex mixture. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for volatile derivatives of the analyte. scispace.com For compounds that are not sufficiently volatile, derivatization is often required. scispace.com Headspace GC-MS is a specific application used for analyzing volatile compounds, such as carbon disulfide, which can be a decomposition product of related sulfur-containing compounds under certain conditions. shimadzu.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of molecules like this compound in solution. mdpi.com Two-dimensional (2D) NMR experiments, such as TOCSY and NOESY, are particularly powerful for assigning proton resonances and determining the through-bond and through-space correlations between atoms. nih.gov This information is crucial for confirming the covalent structure and determining the three-dimensional conformation. nih.gov For example, in studies of disulfide-bonded peptides, NMR can help identify the specific cysteine residues involved in each disulfide bridge. nih.govnih.gov The analysis of chemical shifts and coupling constants provides detailed information about the local chemical environment of each nucleus.

Analyzing disulfide bonds within complex biological systems, such as in proteins, presents significant challenges, including the potential for disulfide scrambling. nih.gov Mass spectrometry (MS)-based "bottom-up" proteomics is a common strategy. nih.gov This involves the enzymatic digestion of a protein into smaller peptides, followed by LC-MS/MS analysis to identify the disulfide-linked peptides. nih.govnih.gov Comparison of the peptide maps from non-reduced and reduced samples allows for the pinpointing of disulfide bonds. nih.gov

Another approach is the analysis of the intact, non-reduced protein or peptide, which avoids potential artifacts from the digestion process. nih.gov Fragmentation techniques within the mass spectrometer, such as Electron Transfer Dissociation (ETD), are particularly useful as they can cleave the peptide backbone while leaving the disulfide bonds intact, thus preserving the connectivity information. nih.gov These advanced MS methods are critical for accurately mapping the disulfide bond patterns in complex biomolecules. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques, offering molecular-level insights into the behavior of this compound that can be difficult to obtain through analysis alone.

Computational simulations, particularly those using quantum mechanics/molecular mechanics (QM/MM) methods, are employed to model the reaction mechanisms of disulfide bond formation and cleavage. researchgate.netnih.gov These simulations can elucidate the step-by-step pathway of a reaction, identify transient intermediates, and calculate the energy barriers associated with each step. researchgate.netresearchgate.net For example, simulations of disulfide cross-linking have shown that the reaction can proceed through different pathways depending on the local environment, such as the pKa of the reacting cysteine residues. researchgate.netnih.gov

Accelerated molecular dynamics is another computational technique used to explore reaction pathways that occur over long timescales. researchgate.netnih.gov By applying a bias potential, these simulations can efficiently sample rare reactive events, providing a comprehensive map of possible reaction networks. nih.gov This approach has been used to discover new, energetically favorable reaction pathways for various chemical transformations. nih.gov

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov This is a key process in drug discovery and optimization. mdpi.com The process involves the systematic synthesis of analogues and derivatives of a lead compound, like this compound, and the evaluation of their activity in relevant assays. nih.govmdpi.com

By modifying specific parts of the molecule—for instance, by changing substituent groups on an aromatic ring or altering the length of a linker—researchers can determine which structural features are critical for activity. nih.govmdpi.com SAR studies can reveal that steric bulk or the electronic properties of substituents significantly impact the compound's efficacy. nih.gov This information guides the design of new derivatives with improved potency and selectivity. mdpi.com

Predictive Modeling of Biochemical Binding and Interaction Mechanisms

The study of this compound's role in biochemical systems necessitates a profound understanding of its binding affinity and interaction mechanisms with biological macromolecules, such as proteins and nucleic acids. Predictive modeling, utilizing computational tools, has become indispensable for elucidating these complex interactions at an atomic level. nih.gov Methodologies such as molecular dynamics (MD) simulations and molecular docking are pivotal in this endeavor, providing insights that are often difficult to obtain through experimental means alone.

Molecular dynamics simulations allow researchers to observe the time-dependent behavior of a molecular system, offering a virtual microscope to view the intricate dance of atoms and molecules. nih.govnih.gov For this compound, MD simulations can model its interaction with a target protein by placing the disulfide compound in a simulated physiological environment (typically a water box with ions) along with the macromolecule. mit.edursc.org By applying force fields—sets of parameters that describe the potential energy of the system—the simulation calculates the forces on each atom and predicts its subsequent motion over time. nih.govrsc.org This approach can reveal the conformational changes in both the protein and this compound upon binding, identify key interacting residues, and estimate the stability of the resulting complex. nih.govrsc.org For instance, simulations can track the formation of hydrogen bonds, hydrophobic contacts, and electrostatic interactions that govern the binding event.

Integrative computational modeling, which combines data from various experimental sources with computational algorithms, further refines the accuracy of these predictions. nih.gov Techniques like quantum mechanics/molecular mechanics (QM/MM) offer a hybrid approach where the chemically active region, such as the disulfide bond and its immediate interacting partners, is treated with high-level quantum mechanics, while the rest of the system is modeled using more computationally efficient molecular mechanics. nih.govresearchgate.net This allows for the accurate simulation of chemical events like disulfide bond cleavage or exchange, which are critical for understanding the interaction mechanisms of functional disulfides. nih.gov

The table below summarizes key computational approaches used to model biochemical interactions.

| Modeling Technique | Primary Application | Information Gained | Typical System Size |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Binding pose, affinity score, identification of potential binding sites. | Ligand and Receptor |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Conformational changes, complex stability, interaction pathways, binding free energy. | 10,000 - 1,000,000+ atoms |

| QM/MM | Models chemical reactions in large molecular systems. | Reaction mechanisms, transition states, energy barriers for bond formation/breakage. | QM region: <100 atoms; MM region: 10,000+ atoms |

| Coarse-Grained (CG) MD | A simplified MD approach where groups of atoms are treated as single particles. | Large-scale conformational changes, protein folding, self-assembly over long timescales. | Entire proteins, large complexes |

These predictive models are crucial for rational drug design and for understanding the biological functions of disulfide-containing compounds. By predicting how a molecule like this compound interacts with its biological targets, researchers can hypothesize its functional role and design modifications to enhance or inhibit its activity.

Theoretical Calculations of Redox Potentials for Functional Disulfides

The biological activity of many disulfide-containing molecules is intrinsically linked to the redox potential of the disulfide bond. This potential determines the ease with which the disulfide bond can be reduced to two thiol groups or, conversely, how readily two thiols can be oxidized to form the disulfide. A distinction is often made between "structural" and "functional" disulfide bonds. Structural disulfides typically have very low (more negative) redox potentials, making them highly stable and resistant to reduction, thus primarily serving to maintain protein structure. nih.govfrontiersin.org In contrast, functional disulfides have higher (less negative) redox potentials, allowing them to participate in dynamic biological processes like redox signaling and enzymatic catalysis through thiol-disulfide exchange reactions. nih.govfrontiersin.org

Theoretical calculations are powerful tools for determining the redox potential of disulfides like this compound, providing insights that complement elaborate experimental measurements. acs.orgacs.org These computational methods can dissect the various factors influencing the redox potential, such as the local electrostatic environment, solvent accessibility, and the strain on the disulfide bond. acs.org

Several theoretical strategies have been developed to compute redox potentials. mdpi.comresearchgate.net A common approach involves calculating the free energy change (ΔG) for the reduction reaction. acs.org According to the Nernst equation, this free energy change is directly proportional to the redox potential. acs.orgresearchgate.net The calculation of ΔG in a complex environment like a protein or in solution is a significant challenge. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical method widely used for this purpose. acs.orgwikipedia.org DFT can be used to calculate the energies of the oxidized (disulfide) and reduced (thiol) states of the molecule. nih.govacs.org To account for the solvent environment, these calculations are often combined with continuum solvation models. nih.gov A thermodynamic cycle is typically employed to relate the gas-phase energies and solvation energies to the redox potential in solution. mdpi.comnih.gov

For larger systems, such as a disulfide within a protein, hybrid QM/MM methods are employed. nih.govfrontiersin.org The disulfide bond and surrounding critical residues are treated with QM, while the rest of the protein and solvent are handled by MM. nih.gov Furthermore, advanced simulation techniques like nonequilibrium alchemical simulations can compute the free energy difference between the oxidized and reduced states, yielding the redox potential. nih.govfrontiersin.org These methods have been successfully used to predict the redox potentials of disulfide bonds in proteins, achieving good correlation with experimental values. acs.orgacs.org

The table below presents a comparison of calculated and experimental redox potentials for various disulfide-containing systems, illustrating the accuracy of theoretical methods.

| System/Molecule | Computational Method | Calculated Redox Potential (mV) | Experimental Redox Potential (mV) | Reference |

| Thioredoxin (E. coli) | MD Free Energy (CGI) | -267 | -270 | acs.orgacs.org |

| Human Glutaredoxin 1 | MD Free Energy (CGI) | -226 | -232 | acs.org |

| Phenyl disulfide | DFT (B3P86/DZVPD-BEM) | N/A (RP: 85.61 kcal/mol) | -782 | nih.gov |

| 4-Nitrophenyl disulfide | DFT (B3P86/DZVPD-BEM) | N/A (RP: 99.57 kcal/mol) | -550 | nih.gov |

| LOXL2 (Cys351–Cys414) | Nonequilibrium Alchemical Sim. | -269 | N/A | nih.govfrontiersin.org |

Note: The calculated redox potentials (RP) from reference nih.gov are given in kcal/mol and are directly correlated with experimental E½ values, showing a clear trend but not a direct mV equivalence in the provided data.

By calculating the redox potential of this compound, researchers can predict whether it is likely to act as a stable structural element or as a dynamic functional group capable of participating in biological redox chemistry.

Emerging Research Directions

Future Directions in Synthetic Chemistry and Reaction Mechanisms

The synthesis and reaction of disulfide-containing molecules like 2-Acetamidoethyl disulfide are central to numerous applications, from materials science to pharmaceuticals. Future research is trending towards developing more efficient, selective, and environmentally benign synthetic methods, alongside a deeper mechanistic understanding of their reactions.

Synthetic Innovations: Future synthetic strategies are likely to move beyond traditional methods. While the oxidative coupling of thiols is a common method for creating disulfide bonds, research is exploring novel catalytic systems to improve efficiency and selectivity, especially for unsymmetrical disulfides. researchgate.netresearchgate.net The use of mild oxidants like dimethyl sulfoxide (B87167) (DMSO) in the presence of catalysts is one such avenue, with the reactivity of thiols being dependent on their acidity. biolmolchem.com Additionally, methods avoiding thiol precursors altogether, such as those starting from organic halides or sulfonic acid derivatives, are being investigated to broaden the synthetic toolkit. researchgate.net Photocatalytic and transition-metal-catalyzed reactions are also emerging as powerful tools for disulfide bond formation under mild conditions, offering high functional group tolerance. researchgate.netmdpi.com For this compound specifically, these advanced methods could enable more streamlined and "green" production pathways and facilitate the synthesis of complex derivatives for various applications.

Mechanistic Insights: A fundamental area of ongoing research is the thiol-disulfide exchange reaction, a key process for the biological function and application of this compound. libretexts.org This reaction is understood to proceed via a simple SN2-type nucleophilic substitution, where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. libretexts.orgnih.gov Future work will likely employ advanced computational and kinetic studies to further elucidate the transition states and the influence of the surrounding chemical environment on reaction rates. nih.gov Understanding how the acetamido group in this compound influences the electronic properties and reactivity of the disulfide bond is a key question. Furthermore, exploring radical-mediated mechanisms, in addition to the well-known nucleophilic pathway, could reveal new modes of reactivity and open up novel applications, particularly in the development of self-healing materials where disulfide exchange is a crucial mechanism. koreascience.kr

Advancements in Biochemical Probe Development and Application

The unique properties of the disulfide bond make it an excellent functional group for creating biochemical probes designed to investigate complex biological systems. The ability of the disulfide bond to be cleaved under specific reducing conditions, such as those found inside cells, is a particularly valuable feature. axispharm.com

Probes for Enzyme Activity and Specificity: Derivatives of this compound are being developed as highly sensitive probes to study enzyme mechanisms, particularly for cysteine proteases. nih.gov By attaching a chromogenic group like 2-pyridyl to the disulfide, researchers can create "two-protonic-state" electrophilic probes. nih.govnih.gov These probes, such as 2-(acetamido)ethyl 2'-pyridyl disulfide, allow for the real-time kinetic analysis of enzyme-ligand interactions by monitoring the release of the chromogenic thiol (e.g., pyridine-2-thione). nih.govnih.gov

Research has shown that structural modifications to the non-pyridyl part of the molecule significantly impact reactivity and can be used to map the binding sites of enzymes like papain and actinidin. nih.govnih.gov The presence of the P1-P2 amide bond in 2-(acetamido)ethyl 2'-pyridyl disulfide, for example, provides a point of interaction that differentiates it from simpler alkyl disulfide probes. nih.gov Future advancements will focus on creating a wider array of these probes with varied structural features to achieve even greater specificity and to dissect the contributions of different binding interactions to catalytic activity. nih.gov

| Probe Compound | Key Structural Feature | Relative Reactivity with Papain | Implication |

| n-propyl 2-pyridyl disulphide | Simple hydrocarbon side chain | Baseline | Provides a reference for minimal interaction. nih.gov |

| 2-(acetamido)ethyl 2'-pyridyl disulphide | Contains a P1-P2 amide bond | Increased reactivity | The amide bond contributes to binding and catalytic-site signaling. nih.govnih.gov |

| 2-(acetoxy)ethyl 2'-pyridyl disulphide | Ester analogue of the acetamido probe | Different reactivity profile | Demonstrates the importance of the specific hydrogen-bonding capability of the amide group. nih.gov |

| 2-(N'-acetyl-L-phenylalanylamino)ethyl 2'-pyridyl disulphide | P1-P2 amide bond and a hydrophobic P2 side chain | High reactivity | Shows enhanced binding and signaling due to interactions at the S2 subsite of the enzyme. nih.gov |

Probes for Biosynthetic Pathways: Thioesters derived from structures related to this compound, such as N-acetylcysteamine (SNAC) thioesters, are crucial tools for studying enzymatic assembly lines like polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). ualberta.ca These probes mimic the natural substrates of these complex enzyme systems, allowing researchers to investigate reaction mechanisms and engineer the production of novel compounds. ualberta.ca Future work will involve synthesizing more sophisticated and stable mimics based on the 2-acetamidoethyl scaffold to trap reaction intermediates and to probe protein-protein interactions within these biosynthetic pathways. ualberta.ca

Integration with Emerging Technologies in Chemical Biology

The versatility of the this compound scaffold makes it an ideal component for integration with emerging technologies, pushing the boundaries of what can be studied and manipulated in biological systems.

Cleavable Linkers in Drug Delivery and Diagnostics: The disulfide bond is a premier example of a cleavable linker, designed to be stable in one environment (e.g., the bloodstream) and break apart in another (e.g., the reducing environment of the cytoplasm). axispharm.comrsc.org This property is heavily exploited in the design of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that targets cancer cells. nih.gov The disulfide linker ensures the drug is released only after the ADC is internalized by the target cell, minimizing off-target toxicity. axispharm.com Future research will focus on fine-tuning the stability of disulfide linkers, for instance by introducing steric hindrance near the S-S bond, to create ADCs with improved therapeutic windows. The this compound moiety represents a fundamental structure that can be incorporated into these advanced, stimuli-responsive drug delivery systems. nih.gov

Site-Directed Spin Labeling (SDSL): SDSL is a powerful technique that uses electron paramagnetic resonance (EPR) spectroscopy to study protein structure and dynamics. wikipedia.org The method involves introducing a paramagnetic spin label, typically a nitroxide radical, at a specific site in a protein. wikipedia.orgnih.gov One of the most common methods for attaching these labels is by reacting a methanethiosulfonate-functionalized spin label with a cysteine residue, forming a disulfide bond. nih.govd-nb.info While this linkage is convenient, its stability can be a concern due to potential disulfide exchange. ualberta.ca Future directions may involve designing novel disulfide-based linkers derived from the 2-acetamidoethyl structure that offer improved stability or unique dynamic properties. d-nb.info This would enhance the utility of SDSL for studying complex protein conformational changes, protein-ligand interactions, and the assembly of protein complexes in vitro and potentially within cells. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Acetamidoethyl disulfide, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The compound is often synthesized via disproportionation of unsymmetrical disulfides in methanol or aqueous solvents. For example, this compound (3) can be isolated in 50% yield through equilibration reactions, where repeated removal of the product shifts the equilibrium . Optimization involves adjusting solvent polarity (e.g., methanol vs. water) and temperature to favor product crystallization. Byproducts like sodium sulfinates may form, requiring iterative purification via recrystallization or column chromatography .

Q. How can researchers confirm the purity of this compound, and which analytical techniques are most reliable?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is recommended. Elemental analysis (C, H, S, Na) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) validate structural integrity. For batch consistency, non-reducing peptide mapping via LC-HRMS identifies disulfide bond connectivity and detects trace impurities .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should be conducted in buffered solutions (pH 2–12) at 25°C and 37°C. Use UV-Vis spectroscopy to monitor thiol-disulfide exchange rates. Under acidic conditions, disulfide bonds are prone to reduction, while alkaline conditions may promote hydrolysis. Data should be cross-referenced with LC-MS to confirm degradation products .

Advanced Research Questions

Q. How can LC-HRMS combined with non-reducing peptide mapping resolve conflicting data on disulfide bond connectivity in this compound-containing compounds?

- Methodological Answer : LC-HRMS provides high-resolution mass data to distinguish isobaric disulfide isomers. Non-reducing conditions preserve native bonds, while tandem MS/MS fragments peptides at cleavage sites. Software like pLink-SS or SlinkS maps connectivity by matching theoretical and observed masses. Discrepancies arise from in vitro bond scrambling; thus, sample preparation must minimize reducing agents and oxidative stress .

Q. What experimental design strategies mitigate artifacts in disulfide bond analysis, particularly for this compound in complex biological matrices?

- Methodological Answer : Artifacts from free thiols or air oxidation can be minimized by:

- Sample Prep : Rapid quenching with iodoacetamide to alkylate free thiols.

- Controls : Include reducing (DTT) and non-reducing conditions to identify reversible bonds.

- Replicates : Triplicate runs to assess reproducibility.

Cross-validation with computational models (e.g., molecular dynamics simulations) predicts bond stability under physiological conditions .

Q. How can researchers reconcile contradictory data between computational predictions and experimental results for this compound’s role in protein folding?

- Methodological Answer : Discrepancies often stem from force field inaccuracies in modeling solvation effects or redox potentials. Integrate experimental data (e.g., circular dichroism for secondary structure, X-ray crystallography for bond geometry) into computational pipelines. Use large datasets of folding intermediates to refine energy landscapes. For example, equilibrium studies of disulfide bond placement in mini-proteins (e.g., Influenza hemagglutinin binders) highlight design rules for stabilizing folds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.